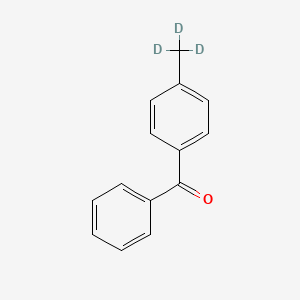

4-Methylbenzophenone-d3

Cat. No. B587645

Key on ui cas rn:

109339-64-2

M. Wt: 199.267

InChI Key: WXPWZZHELZEVPO-FIBGUPNXSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05211889

Procedure details

The following experimental procedure is representative of the reactions set forth below in Table II. The organocalcium reagent (2.72 mmol) was prepared from p-chlorotoluene (344 mg, 2.72 mmol) and highly reactive calcium (3.15 mmol) as described above. CuCN.2LiBr in THF (10 mL) was added to the organocalcium reagent via a cannula at -35° C. The CuCN.2LiBr can be prepared from CuCN and approximately two equivalents of LiBr in THF, as outlined in P. Knochel et al., J. Org. Chem., 53, 2390 (1989), which is incorporated herein by reference. The reaction mixture was stirred at -35° C. for 30 minutes. Benzoyl chloride (950 mg, 6.76 mmol) was added to the mixture via a disposable syringe at -35° C. and the resulting mixture was gradually warmed to room temperature. Saturated aqueous NH4Cl solution (20 mL) was then added to the reaction mixture at room temperature for the purpose of neutralizing the reaction mixture. The reaction mixture was then filtered through a small pad of Celite™ filter agent and was washed with Et2O (50 mL). The aqueous layer was extracted with Et2O (2×30 mL). The combined organic phases were washed with H2O (3×15 mL) and dried over anhydrous MgSO4. Removal of solvent and flash-column chromatography on silica gel (100 g, 230-400 mesh, eluted sequentially with 20:1 hexanes/EtOAc, 15:1 hexanes/EtOAc, and 10:1 hexanes/EtOAc) yielded (4-methylphenyl)phenylmethanone (458 mg, 86% yield): IR (neat) 3058, 3027, 2921, 1658, 1606, 1446, 1317, 1278, 1178, 937, 924, 835, 787, 730, 700 cm-1 ; 1H NMR (200 MHz, CDCl3) δ 7.24-7.82 (m, 9 H), 2.43 (s, 3 H); 13C NMR (50 MHz, CDCl3) δ 196.4, 143.2, 137.9, 134.8, 132.1, 130.3, 129.9 128.9, 128.2, 21.6.

Name

calcium

Quantity

3.15 mmol

Type

reactant

Reaction Step One

[Compound]

Name

organocalcium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

CuCN

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

CuCN

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

CuCN

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Yield

86%

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1[CH:7]=[CH:6][C:5](C)=[CH:4][CH:3]=1.[Ca].[C:10]([Cu])#N.[Li+].[Br-].[C:15](Cl)(=[O:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[NH4+].[Cl-]>C1COCC1>[CH3:10][C:19]1[CH:20]=[CH:21][C:16]([C:15]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:22])=[CH:17][CH:18]=1 |f:3.4,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

344 mg

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)C

|

|

Name

|

calcium

|

|

Quantity

|

3.15 mmol

|

|

Type

|

reactant

|

|

Smiles

|

[Ca]

|

Step Two

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

[NH4+].[Cl-]

|

Step Three

[Compound]

|

Name

|

organocalcium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Four

|

Name

|

CuCN

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)[Cu]

|

Step Five

|

Name

|

CuCN

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)[Cu]

|

Step Six

Step Seven

|

Name

|

|

|

Quantity

|

950 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-35 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred at -35° C. for 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the resulting mixture was gradually warmed to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mixture was then filtered through a small pad of Celite™

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter agent

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with Et2O (50 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was extracted with Et2O (2×30 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic phases were washed with H2O (3×15 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous MgSO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Removal of solvent and flash-column chromatography on silica gel (100 g, 230-400 mesh

|

WASH

|

Type

|

WASH

|

|

Details

|

eluted sequentially with 20:1 hexanes/EtOAc, 15:1 hexanes/EtOAc, and 10:1 hexanes/EtOAc)

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 2.72 mmol |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC=C(C=C1)C(=O)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 458 mg | |

| YIELD: PERCENTYIELD | 86% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05211889

Procedure details

The following experimental procedure is representative of the reactions set forth below in Table II. The organocalcium reagent (2.72 mmol) was prepared from p-chlorotoluene (344 mg, 2.72 mmol) and highly reactive calcium (3.15 mmol) as described above. CuCN.2LiBr in THF (10 mL) was added to the organocalcium reagent via a cannula at -35° C. The CuCN.2LiBr can be prepared from CuCN and approximately two equivalents of LiBr in THF, as outlined in P. Knochel et al., J. Org. Chem., 53, 2390 (1989), which is incorporated herein by reference. The reaction mixture was stirred at -35° C. for 30 minutes. Benzoyl chloride (950 mg, 6.76 mmol) was added to the mixture via a disposable syringe at -35° C. and the resulting mixture was gradually warmed to room temperature. Saturated aqueous NH4Cl solution (20 mL) was then added to the reaction mixture at room temperature for the purpose of neutralizing the reaction mixture. The reaction mixture was then filtered through a small pad of Celite™ filter agent and was washed with Et2O (50 mL). The aqueous layer was extracted with Et2O (2×30 mL). The combined organic phases were washed with H2O (3×15 mL) and dried over anhydrous MgSO4. Removal of solvent and flash-column chromatography on silica gel (100 g, 230-400 mesh, eluted sequentially with 20:1 hexanes/EtOAc, 15:1 hexanes/EtOAc, and 10:1 hexanes/EtOAc) yielded (4-methylphenyl)phenylmethanone (458 mg, 86% yield): IR (neat) 3058, 3027, 2921, 1658, 1606, 1446, 1317, 1278, 1178, 937, 924, 835, 787, 730, 700 cm-1 ; 1H NMR (200 MHz, CDCl3) δ 7.24-7.82 (m, 9 H), 2.43 (s, 3 H); 13C NMR (50 MHz, CDCl3) δ 196.4, 143.2, 137.9, 134.8, 132.1, 130.3, 129.9 128.9, 128.2, 21.6.

Name

calcium

Quantity

3.15 mmol

Type

reactant

Reaction Step One

[Compound]

Name

organocalcium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

CuCN

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

CuCN

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

CuCN

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Yield

86%

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1[CH:7]=[CH:6][C:5](C)=[CH:4][CH:3]=1.[Ca].[C:10]([Cu])#N.[Li+].[Br-].[C:15](Cl)(=[O:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[NH4+].[Cl-]>C1COCC1>[CH3:10][C:19]1[CH:20]=[CH:21][C:16]([C:15]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:22])=[CH:17][CH:18]=1 |f:3.4,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

344 mg

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)C

|

|

Name

|

calcium

|

|

Quantity

|

3.15 mmol

|

|

Type

|

reactant

|

|

Smiles

|

[Ca]

|

Step Two

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

[NH4+].[Cl-]

|

Step Three

[Compound]

|

Name

|

organocalcium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Four

|

Name

|

CuCN

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)[Cu]

|

Step Five

|

Name

|

CuCN

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)[Cu]

|

Step Six

Step Seven

|

Name

|

|

|

Quantity

|

950 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-35 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred at -35° C. for 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the resulting mixture was gradually warmed to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mixture was then filtered through a small pad of Celite™

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter agent

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with Et2O (50 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was extracted with Et2O (2×30 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic phases were washed with H2O (3×15 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous MgSO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Removal of solvent and flash-column chromatography on silica gel (100 g, 230-400 mesh

|

WASH

|

Type

|

WASH

|

|

Details

|

eluted sequentially with 20:1 hexanes/EtOAc, 15:1 hexanes/EtOAc, and 10:1 hexanes/EtOAc)

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 2.72 mmol |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC=C(C=C1)C(=O)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 458 mg | |

| YIELD: PERCENTYIELD | 86% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |